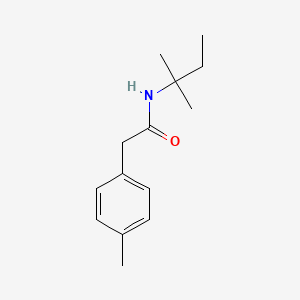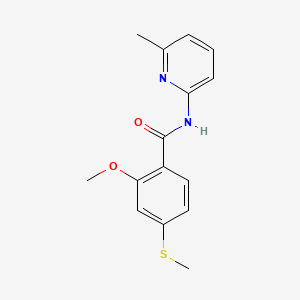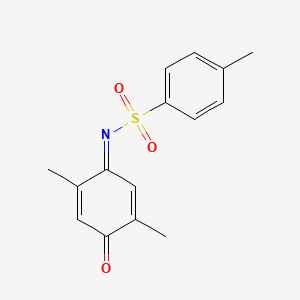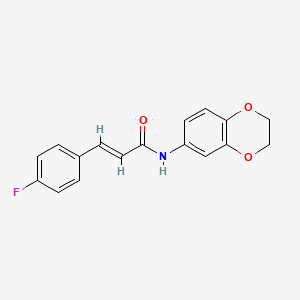
N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea, also known as BP1, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. BP1 is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Mécanisme D'action
N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea inhibits CK2 activity by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine protein kinase that phosphorylates various target proteins involved in cell growth, differentiation, and apoptosis. Inhibition of CK2 activity by this compound leads to the dephosphorylation of these target proteins, which can result in various cellular effects such as apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell growth, and sensitize cells to chemotherapy. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and to improve cognitive function. In viral infections, this compound has been shown to inhibit viral replication and to reduce viral load.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea has several advantages for lab experiments, including its small size, high potency, and specificity for CK2. This compound has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further preclinical and clinical studies. However, this compound has some limitations, including its poor solubility in water, which can limit its use in some assays, and its potential off-target effects, which should be carefully evaluated in further studies.
Orientations Futures
N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea has several potential future directions for research, including its use as a therapeutic agent in cancer, neurodegenerative diseases, and viral infections. Further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical studies. In addition, the development of more potent and specific CK2 inhibitors based on the structure of this compound could lead to the discovery of novel therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 3-acetylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with urea to yield this compound. The synthesis of this compound has been reported in several scientific publications and has been optimized for high yield and purity.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-N'-(5-bromo-2-pyridinyl)urea has been studied extensively for its potential use as a therapeutic agent in various diseases such as cancer, neurodegenerative diseases, and viral infections. CK2 is overexpressed in many cancer cells, and inhibition of CK2 activity has been shown to induce apoptosis and inhibit tumor growth. This compound has been shown to inhibit CK2 activity in vitro and in vivo, and to induce apoptosis in cancer cells. This compound has also been shown to have antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV).
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-(5-bromopyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2/c1-9(19)10-3-2-4-12(7-10)17-14(20)18-13-6-5-11(15)8-16-13/h2-8H,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLXYCHGRAKBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5783046.png)

![3-[(4-chlorophenyl)thio]-N-methylpropanamide](/img/structure/B5783055.png)

![4-cyano-2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5783075.png)

![1-(4-methylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5783101.png)
![N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5783109.png)




![ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783143.png)
